molecular formula C6H14N2O B13032355 3,5-Dimethylmorpholin-4-amine

3,5-Dimethylmorpholin-4-amine

Cat. No.: B13032355
M. Wt: 130.19 g/mol
InChI Key: BERKOVZFCSNAEZ-UHFFFAOYSA-N
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Description

3,5-Dimethylmorpholin-4-amine is an organic compound belonging to the class of morpholines Morpholines are heterocyclic amines characterized by a six-membered ring containing both nitrogen and oxygen atoms The presence of two methyl groups at the 3 and 5 positions of the morpholine ring distinguishes this compound from other morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylmorpholin-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the alkylation of morpholine with methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or crystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylmorpholin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups onto the morpholine ring.

Scientific Research Applications

3,5-Dimethylmorpholin-4-amine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial materials.

Mechanism of Action

The mechanism of action of 3,5-Dimethylmorpholin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylmorpholin-4-amine: Another morpholine derivative with two methyl groups at the 3 positions.

    2,6-Dimethylmorpholin-4-amine: A morpholine derivative with methyl groups at the 2 and 6 positions.

Uniqueness

3,5-Dimethylmorpholin-4-amine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may confer specific advantages in certain applications, such as increased selectivity for particular molecular targets or enhanced stability under certain conditions.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3,5-dimethylmorpholin-4-amine

InChI

InChI=1S/C6H14N2O/c1-5-3-9-4-6(2)8(5)7/h5-6H,3-4,7H2,1-2H3

InChI Key

BERKOVZFCSNAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(N1N)C

Origin of Product

United States

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